Home > Products > Screening Compounds P19528 > N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE -

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Catalog Number: EVT-4695771
CAS Number:
Molecular Formula: C13H17ClN6O3
Molecular Weight: 340.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Amorphous-state 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

  • Compound Description: This compound is a novel amorphous form of a pyrazole derivative developed for its herbicidal properties. [] It demonstrates improved physicochemical stability, water solubility, and effectiveness against grassy and broadleaf weeds in rice fields compared to its crystalline form A counterpart. []
  • Relevance: This compound shares the core pyrazole structure with N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide and highlights the significance of pyrazole derivatives in agricultural applications. Both compounds exhibit substitutions on the pyrazole rings, indicating a potential area for exploring structure-activity relationships. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound acts as an AKT inhibitor. [, ] AKT inhibitors have shown promise in cancer treatment by targeting the PI3K/AKT/mTOR signaling pathway. []
  • Relevance: Similar to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, this compound incorporates a substituted pyrazole ring. This shared structural motif suggests that both compounds may interact with similar biological targets, albeit with potentially different binding affinities and pharmacological profiles. [, ]

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and selective, reversible P2Y12 receptor antagonist. [] It demonstrates significant in vitro and in vivo antiplatelet and antithrombotic activity. []
  • Relevance: SAR216471 and N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide both contain a substituted pyrazole ring. The presence of this shared motif highlights the versatility of pyrazole derivatives in medicinal chemistry and their potential to target diverse biological pathways. []

(Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate and (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

  • Compound Description: These compounds are geometric isomers, differing in the arrangement of substituents around a double bond. [, ] While their specific biological activities are not mentioned, their structural characterization provides insights into the conformational preferences of substituted pyrazole derivatives. [, ]
  • Relevance: The presence of the 4-chloro-1-ethyl-pyrazole moiety in these isomers directly mirrors a key structural feature of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. This close structural similarity suggests potential for analogous synthetic strategies and could inform structure-activity relationship studies focusing on the chlorine and ethyl substituents on the pyrazole ring. [, ]

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

  • Compound Description: This compound belongs to the pyrazolylpyrimidine class, which exhibits herbicidal and fungicidal activities. [] Its structure has been characterized, revealing a twisted conformation and rotational disorder in the trifluoromethyl group. []
  • Relevance: The presence of a substituted pyrazole ring directly links this compound to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. Additionally, this compound highlights the potential for incorporating various halogenated substituents, such as chlorine and trifluoromethyl groups, into the pyrazole scaffold for modulating biological activity. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, a type of mutation commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) used in cancer treatment. []
  • Relevance: PF-06459988 and N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide share a structural similarity in their substituted pyrazole rings. [] This shared motif emphasizes the versatility of pyrazole-containing compounds as scaffolds for developing inhibitors targeting various kinases.
  • Compound Description: GDC-0994 acts as a potent, orally bioavailable inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). [] It targets the RAS/RAF/MEK/ERK signaling cascade, frequently activated in various cancers. []
  • Relevance: The substituted pyrazole ring in GDC-0994 directly relates it to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. The shared structure underscores the significance of substituted pyrazoles in developing kinase inhibitors and emphasizes their potential role in targeting specific kinases within complex signaling cascades. []
  • Compound Description: This series of copper(II) complexes exhibits potent anticancer activity against various human cancer cell lines. [] They induce cell cycle arrest, apoptosis, and reactive oxygen species (ROS) production, contributing to their cytotoxic effects. []
  • Relevance: These complexes, containing multiple substituted pyrazole rings within their structure, are structurally related to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. The inclusion of pyrazole moieties in these metal complexes highlights their diverse applications in medicinal chemistry and suggests the potential for exploring the coordination chemistry of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide with metal ions to generate novel bioactive compounds. []

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

  • Compound Description: These two compounds are isomers, featuring a substituted pyrazole ring linked to a nitrobenzoate moiety. [] They differ in the attachment point of the nitrobenzoate group on the pyrazole ring. [] Despite their structural similarity, they exhibit distinct crystal packing arrangements due to variations in hydrogen bonding patterns. []
  • Relevance: These isomers showcase the structural diversity possible within the class of substituted pyrazole derivatives, a category that includes N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. Their distinct crystal structures highlight the impact of even subtle structural changes on molecular properties and intermolecular interactions. []
  • Compound Description: This copper(II) complex exhibits polymorphism, simultaneously crystallizing in three distinct forms with different colors: green, emerald green, and orange. [] The color variations are attributed to differences in π-π stacking interactions between the molecules within the crystal lattice. []
  • Relevance: The ligand in this copper(II) complex, (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine), incorporates a substituted pyrazole ring, aligning it structurally with N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. The observed polymorphism underscores the importance of considering different solid-state forms in drug development, as they can significantly influence physicochemical properties such as solubility, stability, and bioavailability. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two classes of compounds, synthesized through multistep reactions involving chalcones and thiosemicarbazides, represent a diverse group of heterocyclic compounds. [] While their specific biological activities are not explicitly mentioned, their synthesis and structural characterization contribute to expanding the chemical space of pyrazole-containing heterocycles. []
  • Relevance: These compounds share structural elements with N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, incorporating both a substituted pyrazole ring and a propanamide-like linker. This structural similarity suggests potential for exploring analogous synthetic routes to access related compounds and highlights the possibility of incorporating additional heterocyclic motifs, such as triazoles and thiazoles, into the N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide scaffold. []

Properties

Product Name

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

Molecular Formula

C13H17ClN6O3

Molecular Weight

340.76 g/mol

InChI

InChI=1S/C13H17ClN6O3/c1-3-18-12(10(14)6-16-18)7-15-13(21)4-5-19-9(2)11(8-17-19)20(22)23/h6,8H,3-5,7H2,1-2H3,(H,15,21)

InChI Key

ISRODVUMDPLTLL-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.